Product packaging for CGP-78608(Cat. No.:CAS No. 206648-13-7)

CGP-78608

Cat. No.: B1663755
CAS No.: 206648-13-7
M. Wt: 378.12 g/mol
InChI Key: DPFHVUSPVHRVFL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of NMDAR Subunit Composition and Functional Diversity

NMDARs are complex ligand-gated ion channels that typically assemble as tetramers. These receptors are composed of two obligatory GluN1 subunits, which bind the co-agonist glycine (B1666218), and two additional subunits, which can be either GluN2 (GluN2A, GluN2B, GluN2C, GluN2D) or GluN3 (GluN3A, GluN3B) subunits. nih.govnih.govf1000research.combiorxiv.orgfrontiersin.orgrupress.orgtandfonline.comnih.govwikipedia.org This varied subunit composition is a primary determinant of the functional diversity observed across different NMDAR populations. nih.govnih.govfrontiersin.org

The specific combination of GluN2 or GluN3 subunits profoundly influences the biophysical properties of the receptor, including its agonist affinity, channel gating, ion permeability (notably to Ca²⁺), and deactivation kinetics. nih.govf1000research.combiorxiv.orgwikipedia.org For instance, GluN2A and GluN2B subunits are predominantly expressed in the forebrain, and a developmental shift from GluN2B-containing to GluN2A-containing NMDARs is observed during synaptic maturation. nih.govf1000research.com The distinct C-terminal domains of GluN2 subunits also contribute to functional diversity by interacting with different signaling and scaffolding molecules. f1000research.com

Significance of Glycine-Binding Sites in NMDAR Pharmacology

NMDAR activation typically requires the simultaneous binding of two co-agonists: glutamate (B1630785) (which binds to GluN2 subunits) and glycine (or D-serine, which binds to GluN1 subunits). nih.govnih.govwikipedia.orgnih.gov The glycine-binding site is located on the GluN1 subunit, playing a crucial role in receptor function. nih.govwikipedia.orgnih.govresearchgate.net

However, the role of glycine is more nuanced in NMDARs containing GluN3 subunits. In GluN1/GluN3 receptors, glycine binding to the GluN3 subunit can activate the channel, but surprisingly, glycine binding to the GluN1 subunit in these specific receptor configurations can induce a strong desensitization, effectively inhibiting receptor function. hellobio.comrupress.orgtandfonline.comnih.govnih.gov This "auto-inhibition" by glycine at the GluN1 site in GluN1/GluN3 receptors presented a significant challenge in studying these unconventional NMDARs. tandfonline.comnih.gov The pharmacological manipulation of these glycine-binding sites, particularly on the GluN1 subunit, is therefore of paramount importance for understanding and modulating NMDAR activity. nih.gov

Historical Context of CGP-78608 Discovery and its Role in NMDAR Studies

This compound, a quinoxalinedione (B3055175) derivative, was characterized as a potent and selective antagonist at the glycine-binding site of the NMDAR. nih.govjneurosci.org Early research demonstrated its high affinity for the NMDAR glycine site, with an IC₅₀ of 5-6 nM, and a significant selectivity (>500-fold) over other ionotropic glutamate receptors like kainate and AMPA receptors. tocris.combio-techne.comfishersci.bemedchemexpress.commedchemexpress.comrndsystems.comnih.gov

A pivotal discovery regarding this compound was its "transformative" and "unprecedented" ability to greatly enhance GluN1/GluN3A-mediated glycine currents. hellobio.comnih.govresearchgate.net While it acts as a competitive antagonist at the GluN1 subunit in conventional GluN1/GluN2 NMDARs, in GluN1/GluN3A receptors, this compound prevents glycine binding to GluN1, which in turn mitigates the strong desensitization normally induced by glycine at this site. hellobio.comrupress.orgnih.govnih.govrupress.orgresearchgate.net This action converts small, rapidly desensitizing currents into large and stable responses, effectively "unmasking" the activity of these receptors. nih.govresearchgate.net

This unique property of this compound allowed for the first direct evidence of functional GluN1/GluN3A NMDARs in native neurons, specifically in juvenile hippocampal slices. hellobio.comtandfonline.comnih.govnih.govresearchgate.net Molecular dynamics simulations suggest that this compound binding promotes more open conformations of the GluN1 agonist-binding domain (ABD), which then positively influences glycine potency and efficacy at the GluN3 subunits through inter-subunit allosteric interactions. medchemexpress.comrupress.orgnih.govrupress.org This detailed understanding of this compound's mechanism of action has provided critical insights into the complex allosteric modulation within NMDARs and has opened new avenues for exploring the physiological roles of excitatory glycine receptors in brain function and development. nih.govrupress.org

Pharmacological Profile of this compound

Receptor Type / SiteActionIC₅₀ / EC₅₀ (nM)Selectivity (vs. Kainate/AMPA)Reference
NMDA Receptor (Glycine Site)Antagonist5-6 (IC₅₀)>500-fold tocris.combio-techne.comfishersci.bemedchemexpress.commedchemexpress.comrndsystems.comnih.gov
GluN1/GluN3A ReceptorsPotentiator26.3 (EC₅₀)N/A tocris.combio-techne.comfishersci.bemedchemexpress.commedchemexpress.comrndsystems.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN3O5P B1663755 CGP-78608 CAS No. 206648-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFHVUSPVHRVFL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043886
Record name CGP 78608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206648-13-7
Record name CGP-78608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 78608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-78608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Cgp 78608

Interaction with the GluN1 Subunit Glycine-Binding Site

In conventional NMDA receptors, which are heterotetramers typically composed of two GluN1 and two GluN2 subunits, CGP-78608 functions as a potent competitive antagonist. nih.gov It binds to the glycine (B1666218) site on the GluN1 subunit with high affinity, demonstrating an IC50 value of 6 nM. medchemexpress.com By occupying this site, it prevents the binding of the co-agonist glycine (or D-serine), which is a prerequisite for channel activation by the neurotransmitter glutamate (B1630785). nih.govyoutube.com This antagonistic action effectively inhibits the ion channel opening, thereby blocking excitatory neurotransmission mediated by GluN1/GluN2 receptors. nih.gov

In contrast to its effects on GluN1/GluN2 receptors, this compound acts as a powerful potentiator of unconventional GluN1/GluN3 receptors. nih.gov These receptors are composed of GluN1 and glycine-binding GluN3 subunits and are activated by glycine alone. nih.govnih.gov In GluN1/GluN3A receptors, glycine binding to the GluN3A subunit activates the channel, while glycine binding to the GluN1 subunit paradoxically induces rapid and profound desensitization, which functionally inhibits the receptor. nih.govresearchgate.net

This compound demonstrates a thousand-fold selectivity for the GluN1 agonist-binding domain (ABD) over the GluN3 ABD. nih.gov By acting as an antagonist at the GluN1 glycine site, this compound prevents the glycine-induced desensitization. nih.govnih.gov This action "awakens" the receptor, transforming small and transient glycine-induced currents into large and stable responses. nih.govjneurosci.org The potentiation is substantial, with an EC50 in the low nanomolar range (26.3 nM), and can increase peak and steady-state currents by over 100-fold and 1000-fold, respectively. nih.govresearchgate.net This effect allows for the functional detection of previously elusive native GluN1/GluN3A receptors in neurons. nih.govjneurosci.org

Allosteric Modulation of NMDAR Subunit Conformations

The binding of this compound to the GluN1 subunit induces specific conformational changes that are allosterically transmitted to other subunits within the receptor complex. This intra-subunit allosteric interaction is key to its differential effects on GluN1/GluN2 versus GluN1/GluN3 receptors. medchemexpress.comnih.gov

Comparative Analysis of this compound and Other GluN1-Selective Ligands

The potentiating effect of this compound on GluN1/GluN3A receptors is uniquely powerful when compared to other competitive antagonists of the GluN1 glycine site. nih.gov While compounds like L-689,560, MDL-29951, and 7-chlorokynurenic acid (7-CKA) also show some potentiation of GluN1/GluN3A currents by preventing GluN1-mediated desensitization, their effects are orders of magnitude lower than those produced by this compound. nih.gov

For instance, L-689,560, despite having a very high selectivity for the GluN1 ABD over the GluN3A ABD, fails to produce the substantial current enhancement seen with this compound and can even act as a potent antagonist under certain conditions. nih.govresearchgate.net This highlights that simple occupancy of the GluN1 glycine site is not sufficient for the massive potentiation observed with this compound. Instead, the unique allosteric influence this compound exerts on the receptor's conformational state is critical. nih.govumt.edu Similarly, the dual GluN1 and GluN3 antagonist 5,7-dichlorokynurenic acid (DCKA) completely abolishes glycine-evoked responses in the presence of this compound, confirming the current is mediated by these receptors. nih.gov

Table 1: Comparative Effects of GluN1-Selective Ligands on GluN1/GluN3A Receptors

CompoundPrimary Action at GluN1/GluN2Effect on GluN1/GluN3A Peak CurrentEffect on GluN1/GluN3A Steady-State CurrentReference
This compound Competitive Antagonist>100-fold potentiation>1000-fold potentiation nih.gov
L-689,560 Competitive AntagonistMinor potentiationModerate potentiation nih.govnih.gov
MDL-29951 Competitive AntagonistMinor potentiationSignificant potentiation (less than this compound) nih.gov
7-CKA Competitive AntagonistLargest peak potentiation (among minor potentiators)Minor potentiation (profound desensitization remains) nih.gov
DCKA Competitive AntagonistAntagonizes/Abolishes currentAntagonizes/Abolishes current nih.gov

Differential Effects on GluN1/GluN3 Receptors (e.g., vs. L-689,560)

GluN1/GluN3 receptors are unconventional NMDA receptors activated by glycine alone. In these receptors, glycine binding to the GluN3 subunit triggers channel opening, whereas glycine binding to the GluN1 subunit induces rapid and profound desensitization, effectively inhibiting the receptor's function. nih.gov this compound and L-689,560 are both competitive antagonists highly selective for the glycine binding site on the GluN1 subunit. nih.gov However, their functional impacts on GluN1/GluN3 receptors are strikingly divergent.

This compound acts as a powerful potentiator of GluN1/GluN3A receptors. nih.gov By selectively binding to the GluN1 subunit's agonist binding domain (ABD), it prevents glycine from binding to this inhibitory site. nih.govnih.gov This action unmasks the excitatory effect of glycine binding to the GluN3 subunit, converting small, transient currents into large and stable responses. nih.govnih.gov In hippocampal neurons, the application of 1 µM this compound resulted in an approximately 25-fold potentiation of glycine-induced currents. nih.gov

In stark contrast, L-689,560, despite its similar selectivity for the GluN1 glycine site, does not potentiate GluN1/GluN3 receptors and instead acts as a potent antagonist. nih.gov Research shows that L-689,560 strongly antagonizes both native and recombinant GluN1/GluN3A receptors. nih.gov Furthermore, the potentiation of GluN1/GluN3A currents induced by this compound can be fully reversed by the co-application of L-689,560. nih.gov This highlights a fundamental difference in how these two compounds modulate the receptor complex. While this compound effectively isolates the activation pathway through the GluN3 subunit, L-689,560 introduces a dominant inhibitory effect. nih.govnih.gov

Table 1: Comparative Effects of this compound and L-689,560 on GluN1/GluN3A Receptors
CompoundPrimary TargetFunctional Effect on GluN1/GluN3A ReceptorsObserved Current ResponseReference
This compoundGluN1 Glycine Binding SitePotentiation~25-fold increase in glycine-induced current nih.gov
L-689,560GluN1 Glycine Binding SiteAntagonismNo significant enhancement; reverses this compound potentiation nih.gov

Mechanistic Divergences in Allosteric Interactions

The contrasting effects of this compound and L-689,560 on GluN1/GluN3 receptors arise from distinct allosteric mechanisms. The binding of these antagonists to the GluN1 agonist binding domain (ABD) induces different conformational states in the receptor protein, which in turn allosterically modulates the function of the adjacent GluN3 subunit. nih.govresearchgate.net

Molecular dynamics simulations have revealed that the binding of this compound and L-689,560 promotes distinct conformations of the GluN1 ABD. nih.govresearchgate.netresearchgate.net The conformation induced by this compound appears to be permissive for activation through the GluN3 subunit. It prevents the inhibitory action of glycine at the GluN1 site while interfering minimally with glycine's agonist activity at the GluN3 site. nih.gov This results in receptors that exhibit higher potency and efficacy for glycine at the GluN3 subunit. nih.govresearchgate.net This inter-subunit allosteric effect allows this compound to function as a potent positive allosteric modulator in the context of the GluN1/GluN3 receptor complex. nih.gov

Conversely, the conformation of the GluN1 ABD induced by L-689,560 triggers a negative allosteric modulation of the GluN3 subunit. nih.govresearchgate.net L-689,560's inhibition is mediated by a non-competitive mechanism where its binding to the GluN1 ABD negatively impacts the potency of glycine at the GluN3A subunit. nih.govresearchgate.net This demonstrates a strong intra-subunit allosteric interaction where the state of the GluN1 ABD directly dictates the functional properties of the GluN3 ABD. nih.gov The ability of increasing concentrations of this compound to reduce the inhibitory potency of L-689,560 further supports the idea that these compounds stabilize competing allosteric states of the receptor. nih.gov

Table 2: Mechanistic Differences in Allosteric Interactions
MechanismThis compoundL-689,560Reference
GluN1 ABD Conformation Induces a conformation permissive for GluN3 activationInduces a conformation that inhibits GluN3 function nih.govresearchgate.net
Allosteric Effect on GluN3 Positive; enhances glycine potency and efficacy at GluN3Negative; reduces glycine potency at GluN3 nih.govresearchgate.net
Nature of Modulation Prevents GluN1-mediated inhibitionNon-competitive antagonism via GluN1 ABD nih.govnih.gov

Functional Neuropharmacology of Cgp 78608

Electrophysiological Characterization in Heterologous Expression Systems

Initial characterization of CGP-78608's effects on GluN1/GluN3 receptors was performed in heterologous expression systems, such as HEK293 cells. These controlled environments allowed for precise electrophysiological analysis of the compound's interaction with specific receptor subunit combinations.

When expressed in heterologous systems, GluN1/GluN3A receptors exhibit small and rapidly desensitizing currents in response to glycine (B1666218) application. This rapid desensitization is caused by glycine binding to the GluN1 subunit, which induces an auto-inhibition, making the receptors functionally silent shortly after activation.

The application of this compound dramatically alters this response profile. By competitively binding to the glycine site on the GluN1 subunit, this compound prevents glycine-induced desensitization. researchgate.net This action "awakens" the receptor, leading to a massive potentiation of glycine-evoked currents. nih.gov Pre-application of this compound converts the typically small and transient currents into large and stable, non-desensitizing responses. nih.gov The potentiation factor can be substantial, with reports of steady-state currents being enhanced by over 1000-fold in the presence of the compound. researchgate.net

This effect is not only seen in the amplitude of the current but also in its kinetics. The rapid desensitization observed in the absence of this compound is virtually eliminated, resulting in sustained receptor activity throughout the glycine application. This profound change in the receptor's gating properties has made this compound an indispensable tool for studying the fundamental properties of GluN1/GluN3A receptors. nih.gov

Table 1: Effect of this compound on GluN1/GluN3A Receptor Currents

ParameterWithout this compoundWith this compound
Current Amplitude Small, often virtually undetectableMassively potentiated (e.g., >1000-fold increase in steady-state current)
Desensitization Rapid and profoundGreatly reduced or eliminated
Response Profile TransientSustained and stable

Elucidation of Endogenous GluN1/GluN3 Receptor Activity in Native Neuronal Circuits

The transformative effects of this compound observed in heterologous systems provided a pharmacological key to unlock the study of endogenous GluN1/GluN3 receptors in their native neuronal environment. For years, the functional presence of these excitatory glycine receptors (eGlyRs) in the brain was debated, largely because their activity was undetectable with standard electrophysiological techniques.

Using this compound, researchers were able to provide the first direct evidence of functional GluN1/GluN3A receptors in native brain tissue. researchgate.net In acute hippocampal slices from juvenile mice (P8-P12), the application of glycine alone failed to elicit significant currents in CA1 pyramidal neurons. However, in the presence of this compound, subsequent glycine application evoked robust inward currents. nih.gov These currents were absent in slices from GluN3A knockout mice, confirming their mediation by GluN1/GluN3A receptors. researchgate.net

This "unmasking" effect demonstrated that the lack of observable currents under normal conditions was not due to an absence of the receptors, but rather to their profound glycine-induced desensitization. nih.gov this compound, by preventing this auto-inhibition, revealed a population of functionally competent receptors that were previously hidden. nih.gov

The use of this compound has been instrumental in mapping the functional expression of GluN1/GluN3A receptors, now often referred to as excitatory glycine receptors (eGlyRs), and in beginning to understand their physiological roles in the adult brain. researchgate.net These receptors are not ubiquitously expressed but are found in specific neuronal populations where they contribute to tuning neuronal excitability. researchgate.net

Neocortex and Amygdala: In the adult neocortex, functional eGlyRs have been identified at high levels in somatostatin-positive interneurons (SST-INs). In the basolateral amygdala (BLA), they are abundant in principal neurons. researchgate.netnih.gov In both cell types, glycine application in the presence of this compound induces robust, sustained spiking, demonstrating their capacity to drive neuronal firing. nih.gov Tonic activation of these receptors by ambient glycine appears to regulate the excitability of these circuits, with implications for fear memory stability in the BLA and the behavioral state-dependent modulation of cortical activity. researchgate.net

Hippocampus: While initially demonstrated in the juvenile hippocampus, functional eGlyRs have also been proven to exist in CA1 pyramidal neurons of the adult hippocampus, particularly in the ventral hippocampus. jneurosci.org Their presence suggests a role in modulating hippocampal excitability and synaptic plasticity in the mature brain. jneurosci.orgnih.gov

Medial Habenula: Studies have also identified functional GluN1/GluN3A receptors in the adult medial habenula, a region involved in processing aversive signals and regulating mood. nih.govanr.fr The activity of these receptors is believed to contribute to the control of aversive behaviors. nih.gov

In these diverse brain regions, GluN1/GluN3A receptors, revealed by this compound, represent a novel signaling modality. They act as sensors for extracellular glycine, allowing this neurotransmitter, which typically mediates inhibition, to exert excitatory effects that tune neuronal and circuit function. researchgate.net

Structural Biology and Computational Approaches in Cgp 78608 Research

Cryo-Electron Microscopy (Cryo-EM) Investigations of CGP-78608-Bound NMDARs

Cryo-EM structures have shown that the binding of antagonists like this compound to the LBDs can lead to an increase in the opening of the GluN1 and/or GluN2 clamshell domains, ranging from 13-28°, when compared to states bound by agonists like glycine (B1666218) or glutamate (B1630785) mdpi.com. For GluN1a-3A NMDARs, cryo-EM studies have provided structures in both antagonist-bound (e.g., CNQX) and agonist-bound (glycine) states, revealing a 1-3-1-3 subunit heterotetrameric arrangement nih.gov. While studies on GluN1-N3A receptors have shown that the NTD (N-terminal domain) appears highly unstable, as evidenced by lower resolution in cryo-EM data, the LBDs of GluN1-N3 receptors, like conventional NMDARs, form a tetrameric bouquet structure tandfonline.com.

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations have been extensively employed to understand the dynamic interactions between this compound and NMDA receptors, particularly focusing on the conformational changes induced upon ligand binding. These simulations have revealed that this compound binding to the GluN1 agonist binding domain (ABD) promotes distinct conformations of the GluN1 ABD compared to other antagonists like L-689,560 researchgate.netnih.govrupress.org. Specifically, this compound binding promotes more "open" GluN1 ABD conformations with a broader energy basin rupress.org. This contrasts with L-689,560, which promotes more "closed" ABD conformations rupress.org.

These conformational differences are crucial for understanding the distinct pharmacological effects of these compounds. The more open conformations induced by this compound in GluN1 are suggested to promote glycine binding to the GluN3 subunit, thereby allowing the channel to fully activate rupress.org. This provides mechanistic insights into how this compound, despite being a GluN1 antagonist, can potentiate GluN1/3A receptor activation by preventing glycine binding to GluN1 and subsequent desensitization researchgate.netnih.govnih.govrupress.org. MD simulations have also been used to study the movements of the GluN1 ABD clamshell in different binding states, further clarifying the allosteric interactions within the receptor rupress.org.

Application of Artificial Intelligence (AI) Algorithms for Ligand-Bound Structure Prediction

For instance, AI algorithms have been used to model GluN1-N3A, GluN1-N3B, and GluN1-N3A-N3B NMDA receptors, and to predict the structures of these receptors when bound to various ligands, including this compound tandfonline.comnih.gov. These predictions have confirmed that the D1-D2 interface of the LBD is a critical binding site for antagonists like this compound nih.gov. The application of AI in predicting ligand-bound structures helps to enhance the understanding of NMDA receptor diversity and offers new avenues for targeted drug development researchgate.netresearchgate.netnih.gov.

Identification of Key Residue Interactions within the Ligand-Binding Pocket

Detailed analysis, often aided by computational tools like LigPlot+, has identified key amino acid residues within the ligand-binding pocket of NMDA receptors that interact with this compound. In the GluN1 ligand-binding domain (LBD), the competitive antagonist this compound has been shown to form interactions with specific residues tandfonline.com.

For example, this compound can form interactions with Pro516, Ser687, Trp731, and Phe758 within the GluN1 LBD tandfonline.com. These interactions are crucial for understanding how this compound stabilizes the receptor in a particular conformation, influencing its function. The predictions from AI algorithms have also highlighted specific hydrogen bonds and hydrophobic interactions that characterize the binding sites of various ligands, including antagonists, within the D1-D2 interface of the LBD nih.gov.

The precise identification of these key residue interactions is vital for rational drug design, allowing for the development of compounds with improved affinity and selectivity for specific NMDA receptor subtypes.

Pharmacological Applications and Preclinical Therapeutic Explorations of Cgp 78608

Anticonvulsant Efficacy in Experimental Models

CGP-78608 has demonstrated significant anticonvulsant efficacy in in vivo experimental models following systemic administration tocris.commedchemexpress.comfishersci.be. Specifically, it exhibits anticonvulsant effects in the electroshock-induced convulsions assay in mice targetmol.com. This suggests its potential as a therapeutic agent for conditions characterized by excessive neuronal excitability, such as epilepsy umassmed.edu. The ability of NMDA receptor modulators to suppress various types of seizures has been observed in preclinical models umassmed.edu.

Modulation of Ammonia-Induced Neurotoxicity

Ammonia (B1221849) is a significant neurotoxin implicated in various neurological dysfunctions, including hepatic encephalopathy nih.gov. Excessive ammonia levels can lead to neurotoxicity, partly through the overactivation of NMDA receptors researchgate.net. This compound plays a crucial role in modulating this ammonia-induced neurotoxicity.

Prevention of NMDA/NO/cGMP Pathway Activation

This compound has been shown to reduce or abolish ammonia-dependent cyclic guanosine (B1672433) monophosphate (cGMP) synthesis medchemexpress.comtargetmol.commedchemexpress.com. This is particularly important because cGMP synthesis is considered a causative factor in ammonia neurotoxicity medchemexpress.commedchemexpress.com. Research indicates that this compound, as a glycine (B1666218) site-specific NMDA receptor antagonist, prevents the activation of the NMDA/nitric oxide (NO)/cGMP pathway by ammonia targetmol.comnih.govresearchgate.net. Studies involving intrastriatal administration of ammonium (B1175870) ions have shown that co-administration of this compound significantly reduced (at 20 nM) or abolished (at 100 nM) ammonia-dependent cGMP synthesis researchgate.net.

The impact of this compound on ammonia-dependent cGMP synthesis is summarized below:

Effect on Ammonia-Dependent cGMP SynthesisConcentration of this compoundReference
Reduced20 nM researchgate.net
Abolished100 nM researchgate.net

Implications for Ammonia Homeostasis in the Central Nervous System

The ability of this compound to interfere with the ammonia-induced activation of the NMDA/NO/cGMP pathway highlights its potential implications for maintaining ammonia homeostasis within the central nervous system (CNS) nih.govresearchgate.net. By mitigating the downstream effects of ammonia on this pathway, this compound could help to prevent or alleviate the neurological alterations associated with hyperammonemia, such as those seen in hepatic encephalopathy nih.govresearchgate.net.

General Implications for Excitotoxicity and NMDAR-Related Pathophysiology

Excitotoxicity, characterized by the excessive activation of glutamate (B1630785) receptors, particularly NMDA receptors, is a key pathological process implicated in various neurodegenerative disorders and acute brain injuries like stroke and trauma mdpi.comnih.govnih.govfrontiersin.orgmdpi.com. NMDA receptor overactivation leads to a significant intracellular calcium overload, contributing to neuronal cell death mdpi.comnih.gov.

As a potent NMDA receptor antagonist, this compound holds significant implications for mitigating excitotoxicity mdpi.comnih.gov. In experimental settings, bath application of this compound along with APV (another NMDA receptor antagonist) completely abolished NMDA-induced cell apoptosis, indicating the involvement of metabotropic signaling of NMDARs in NMDA-mediated excitotoxicity nih.gov. This suggests that this compound can protect neurons from the damaging effects of excessive NMDA receptor activation nih.gov. Its action at the glycine binding site, which is crucial for NMDA receptor activation, positions it as a relevant compound in the study of NMDAR-related pathophysiology tocris.commedchemexpress.comtargetmol.comfishersci.benih.govnih.govnih.gov.

Research in Models of Neurological Conditions

Beyond its established roles in anticonvulsant activity and ammonia neurotoxicity, this compound has been instrumental in advancing the understanding of NMDA receptor function in other neurological contexts. A significant area of research involves its unique interaction with GluN1/GluN3A receptors. This compound has been utilized to "unmask" or greatly enhance the responses of GluN1/GluN3A excitatory glycine NMDA receptors researchgate.netnih.govhellobio.comrupress.org. These receptors are atypical NMDA receptors that are activated by glycine alone and have been challenging to study due to their small and rapidly desensitizing currents researchgate.netnih.gov.

The potentiation by this compound converts these transient responses into large and stable currents, enabling the functional expression of these receptors to be demonstrated in native neurons, particularly in the juvenile brain (P8-P12 mouse hippocampal slices) researchgate.netnih.gov. This discovery opens new avenues for exploring the role of excitatory glycine receptors in brain function and development, potentially impacting the study of conditions where these receptors might be involved nih.gov. The ability of this compound to promote more open GluN1 agonist-binding domain (ABD) conformations, which in turn facilitates glycine binding to the GluN3 site, contributes to this "awakening" effect rupress.org.

The pharmacological parameters for this compound's potentiation of GluN1/GluN3A-mediated glycine currents are detailed below:

ParameterValueReference
EC50 (Potentiation of GluN1/GluN3A-mediated glycine currents)26.3 nM tocris.commedchemexpress.comtargetmol.comfishersci.beresearchgate.netnih.gov
Peak Current Potentiation Factor128 ± 24 fold (range 50–296) nih.gov
Steady-State Current Potentiation Factor335 ± 266 fold (range 106–876) nih.gov
Desensitization Extent (Iss/Ipeak)Increased from 0.30 ± 0.03 to 0.80 ± 0.03 nih.gov
Desensitization Kinetics (τdes)Increased from 81 ± 13 ms (B15284909) to 1642 ± 183 ms nih.gov

Methodological Utility of Cgp 78608 in Receptor Research

Development of CGP-78608 as a Tool for Dissecting GluN1/GluN3 Receptor Physiology

This compound, a quinoxalinedione (B3055175) derivative, was initially recognized as a competitive antagonist at the glycine-binding site of conventional NMDA receptors, specifically GluN1/GluN2 subtypes, demonstrating high potency with an IC50 of 6 nM medchemexpress.comrndsystems.comtocris.commedchemexpress.comfishersci.betargetmol.comtargetmol.com. A key characteristic of this compound is its remarkable selectivity, exhibiting over 500-fold preference for NMDA receptors compared to kainate and AMPA receptors rndsystems.comtocris.comfishersci.be.

However, the most significant discovery regarding this compound's utility lies in its unprecedented action on GluN1/GluN3A receptors. While acting as an antagonist at GluN1/GluN2 receptors, it functions as an ultra-potent and powerful potentiator of GluN1/GluN3A-mediated glycine (B1666218) currents, with an estimated EC50 in the low nanomolar range (26.3 ± 5.0 nM) medchemexpress.comrndsystems.comtocris.commedchemexpress.comfishersci.betargetmol.comtargetmol.comnih.gov. This potentiation is far more extensive than that observed with other GluN1-binding molecules nih.gov.

The unique property of GluN1/GluN3 receptors is their rapid desensitization when glycine binds to the GluN1 subunit, which historically made their functional study in native neurons challenging, often rendering currents virtually undetectable nih.govnih.govrupress.orgresearchgate.netcshl.eduresearchgate.netresearchgate.net. This compound overcomes this limitation by preventing glycine binding to the GluN1 subunit (but not GluN3), thereby significantly reducing receptor desensitization and transforming transient responses into large, stable currents nih.govrupress.orgcshl.eduhellobio.com. This "unmasking" or "awakening" effect of this compound has been instrumental in demonstrating the robust functional expression of excitatory glycine GluN1/GluN3A NMDA receptors in native neurons, particularly in the juvenile brain, such as hippocampal slices nih.govcshl.eduhellobio.comtandfonline.comfrontiersin.org.

Molecular dynamics simulations have provided insights into this mechanism, suggesting that this compound binding promotes more open conformations of the GluN1 agonist-binding domain (ABD), which in turn facilitates glycine binding to the GluN3 subunit, leading to full receptor activation rupress.org. This allosteric modulation highlights this compound as an invaluable pharmacological tool for dissecting the complex physiology of GluN1/GluN3 receptors.

Here's a summary of this compound's key pharmacological parameters:

ParameterValueReceptor SubtypeReference
IC50 (glycine-binding site antagonism)6 nMGluN1/GluN2 NMDA medchemexpress.comrndsystems.comtocris.commedchemexpress.comfishersci.betargetmol.comtargetmol.com
EC50 (potentiation of glycine currents)26.3 ± 5.0 nMGluN1/GluN3A NMDA medchemexpress.comrndsystems.comtocris.commedchemexpress.comfishersci.betargetmol.comtargetmol.comnih.gov
Selectivity over Kainate receptors>500-fold rndsystems.comtocris.comfishersci.be
Selectivity over AMPA receptors>500-fold rndsystems.comtocris.comfishersci.be

Integration into High-Throughput Screening (HTS) Platforms for GluN3-Specific Modulators

The unique and often elusive activation properties of GluN3-containing NMDA receptors have historically posed significant challenges for the identification and development of specific pharmacological modulators nih.govresearchgate.netresearchgate.nettandfonline.comrupress.org. The rapid desensitization induced by glycine binding to the GluN1 subunit, even when GluN3 is present, necessitates specific strategies to enable effective screening.

This compound has played a crucial role in overcoming this hurdle by enabling the functional detection of GluN1/GluN3 receptors. Its ability to prevent desensitization, by antagonizing glycine binding at GluN1, creates a stable and measurable current that can be modulated by GluN3-specific ligands researchgate.nettandfonline.comnih.gov. This has facilitated the integration of this compound into high-throughput screening (HTS) platforms designed to discover novel GluN3-specific modulators.

A notable example is the development of cell-based HTS methods utilizing stable cell lines expressing GluN1/GluN3A receptors, such as HEK-293 cells nih.govresearchgate.net. In these platforms, calcium influx, a direct measure of receptor activation, is monitored using fluorescent indicators like Fluo-4. By co-administering this compound and glycine, researchers can reliably activate GluN1/GluN3A channels and detect a robust fluorescence signal. This established baseline allows for the efficient screening of compound libraries to identify potential positive or negative allosteric modulators of GluN3-containing receptors nih.govresearchgate.net. This approach has successfully led to the identification of novel compounds, such as WZB117, characterized as a relatively selective allosteric inhibitor of GluN1/GluN3 receptors nih.govresearchgate.net.

The methodology often involves:

Stable Cell Line Development: Creating cell lines (e.g., Flp-in T-REx 293) that stably express GluN1/GluN3A receptors, inducible by agents like doxycycline (B596269) nih.govresearchgate.net.

Basal Activation: Applying this compound in conjunction with glycine to activate the GluN1/GluN3A receptors and achieve a stable, measurable current or calcium influx nih.govresearchgate.net.

Compound Screening: Introducing test compounds to observe their effect on the this compound-potentiated GluN1/GluN3A activity, thereby identifying modulators nih.govresearchgate.net.

This methodological framework, heavily reliant on this compound's unique properties, has significantly accelerated the discovery of pharmacological tools targeting GluN3-containing NMDA receptors.

Strategies for Investigating Glycinergic Neurotransmission and its Interplay with Glutamatergic Systems

The investigation of glycinergic neurotransmission and its intricate interplay with glutamatergic systems has been profoundly advanced by the use of this compound. Unlike conventional NMDA receptors (GluN1/GluN2), which require both glutamate (B1630785) and glycine for activation, GluN1/GluN3 NMDA receptors are atypical, being activated exclusively by glycine rupress.orgcshl.edufrontiersin.orgresearchgate.net. This distinction positions GluN1/GluN3 receptors as a unique component of excitatory glycinergic signaling, contrasting with glycine's more widely known role as an inhibitory neurotransmitter mediated by pentameric glycine receptors cshl.edu.

The challenge in studying GluN1/GluN3 receptors stems from the dual role of glycine: while glycine binding to the GluN3 subunit promotes channel opening, its binding to the GluN1 subunit induces strong desensitization, effectively blocking receptor function rupress.orgresearchgate.netcshl.eduresearchgate.netresearchgate.net. This compound provides a critical strategy to circumvent this auto-inhibition. By selectively antagonizing glycine binding to GluN1, this compound "unmasks" the functional activity of GluN1/GluN3A receptors, allowing researchers to observe and characterize their currents in both recombinant systems and native neuronal preparations nih.govnih.govrupress.orgresearchgate.netcshl.eduhellobio.comfrontiersin.orgrupress.org.

This methodological approach has enabled:

Confirmation of Native Expression: Direct evidence of functional GluN1/GluN3A receptors in the central nervous system, particularly in the juvenile hippocampus, has been obtained through patch-clamp studies using this compound nih.govcshl.eduhellobio.comtandfonline.comfrontiersin.org.

Elucidation of Allosteric Mechanisms: this compound's ability to reduce glycine sensitivity of GluN1/GluN3A receptors via an inter-subunit allosteric effect between the GluN1 and GluN3A agonist-binding domains offers insights into the complex gating and modulation of these receptors medchemexpress.comnih.gov.

Exploration of Physiological Roles: The ability to functionally isolate and study GluN1/GluN3 receptors with this compound has opened new avenues for understanding their physiological roles in brain function and development, including their implication in processes like fear-related memories and aversive states nih.govrupress.orgcshl.edufrontiersin.org.

By providing a means to selectively activate and study GluN1/GluN3 receptors, this compound facilitates the investigation of how excitatory glycinergic signaling contributes to neuronal excitability and circuit function, thereby enriching our understanding of the broader interplay between glycinergic and glutamatergic systems in the brain.

Advanced Research Topics and Future Trajectories for Cgp 78608

Redox-Dependent Modulation of GluN1/GluN3 Receptor Function by CGP-78608

Research has revealed that GluN1/GluN3A receptors exhibit strong redox sensitivity. nih.govxenbase.org An endogenous disulfide bond within the GluN3A subunit plays a critical role in this modulation, profoundly influencing agonist sensitivity and gating kinetics. nih.govxenbase.org Under reducing conditions, ambient glycine (B1666218) can be sufficient to induce tonic receptor activation. nih.govxenbase.org The use of this compound has been pivotal in studying this redox-dependent modulation, as it "unmasks" the GluN1/GluN3A receptors, converting small and rapidly desensitizing currents into larger, more stable responses, thereby allowing for detailed functional characterization. nih.govxenbase.org This suggests that glycine auto-inhibition might occur in vivo to enable the GluN1/GluN3 receptor to respond to other extracellular conditions, including redox states. researchgate.netgoogle.com

Zinc Ion Sensitivity and Allosteric Control of GluN1/GluN3 Receptors

GluN1/GluN3A receptors demonstrate a remarkable sensitivity to zinc ions (Zn²⁺). researchgate.netgoogle.com Micromolar concentrations of Zn²⁺ can produce a significant potentiation (up to 10-fold) of GluN1/GluN3A receptor responses. researchgate.net This potentiation resembles the effect observed when glycine binding to the GluN1 subunit is antagonized. researchgate.net While Zn²⁺ can activate GluN1/GluN3A receptors in the absence of glycine at higher concentrations (EC₅₀ of 178 ± 16 µM), it does not significantly alter the apparent affinity of glycine, suggesting distinct binding sites for glycine and zinc. researchgate.net The potentiation by this compound has been shown to reveal this sensitivity, indicating that positive interactions between the Zn²⁺ and other binding sites can boost GluN1/GluN3A receptor activation by glycine. researchgate.net

The following table summarizes key findings regarding Zn²⁺ and this compound effects on GluN1/GluN3A receptors:

ModulatorEffect on Glycine Current Potentiation (Fold)Effect on Glycine Apparent AffinityZn²⁺ EC₅₀ (µM, for activation without glycine)
This compound~25-fold (at 1 µM) rupress.orgEnhances potency and efficacy nih.govhansen-neurolab.comN/A
Zn²⁺ (50 µM)~10-fold researchgate.netNo significant change researchgate.net178 ± 16 (at higher conc.) researchgate.net

Characterization of Intra-subunit and Inter-subunit Allosteric Interactions Induced by this compound

This compound's mechanism of action involves complex allosteric interactions within and between subunits of the GluN1/GluN3 receptor. This compound, as a GluN1-selective competitive antagonist, prevents glycine from binding to the GluN1 subunit, which is crucial because glycine binding to GluN1 typically induces strong desensitization of GluN1/GluN3 receptors. nih.govnih.govrupress.orgresearchgate.netrupress.orgresearchgate.netresearchgate.net By preventing this desensitization, this compound significantly enhances the activation of GluN1/GluN3A responses, converting transient currents into large and stable ones. nih.govrupress.orgresearchgate.net

Molecular dynamics simulations have revealed that this compound binding promotes more "open" conformations of the GluN1 Agonist Binding Domain (ABD). nih.govrupress.orghansen-neurolab.comresearchgate.netrupress.org These open GluN1 ABD conformations are suggested to positively influence the potency and efficacy of glycine at the GluN3 subunits. nih.govrupress.orghansen-neurolab.comresearchgate.netrupress.org In contrast, another GluN1-selective competitive antagonist, L-689,560, promotes more "closed" GluN1 ABD conformations, which negatively modulate glycine binding and efficacy at GluN3A. nih.govhansen-neurolab.comresearchgate.netrupress.org This highlights strong intra-subunit allosteric interactions within GluN1/GluN3 receptors, where the conformation of the GluN1 ABD dictates the responsiveness of the GluN3 subunit to glycine. nih.govrupress.orghansen-neurolab.comresearchgate.net

Prospects for the Development of Novel GluN3-Selective Pharmacological Agents Informed by this compound Studies

The unique modulatory properties of this compound on GluN1/GluN3 receptors underscore the potential for developing highly selective pharmacological agents targeting these receptors. The unusual activation properties of GluN1/GluN3 receptors, where glycine acts as both an agonist and a functional antagonist depending on the subunit it binds to (agonist at GluN3, desensitizing at GluN1), have historically hindered pharmacological studies and the development of selective ligands. nih.govnih.govresearchgate.netresearchgate.net

This compound's ability to selectively prevent glycine's antagonistic effects at the GluN1 site while minimally interfering with its agonistic effects at GluN3 has opened new avenues. nih.gov This mechanism provides a blueprint for designing compounds that can differentiate between GluN1 and GluN3 subunit binding, or even modulate the allosteric interplay between them. There is an urgent need for GluN3-selective ligands, especially negative allosteric modulators, to fully elucidate the physiological roles of GluN3-containing receptors and to develop potential therapeutic agents for neurological conditions where these receptors might be involved. google.comfrontiersin.orgresearchgate.net Studies informed by this compound's action can guide the design of compounds that exploit the structural differences between GluN3 and other glutamate (B1630785) receptor subunits to achieve subunit selectivity. frontiersin.orgresearchgate.net

Elucidation of the Physiological Roles of GluN1/GluN3 and Triheteromeric GluN1/GluN2/GluN3 Receptors

The functional characterization of GluN1/GluN3 NMDA receptors has been challenging due to their peculiar activation properties. nih.gov However, the use of this compound has been instrumental in demonstrating the functional expression of excitatory glycine GluN1/GluN3A NMDA receptors in native neurons, particularly in the juvenile brain, such as in hippocampal CA1 pyramidal neurons. nih.govxenbase.orgrupress.orgnih.govtandfonline.com This has confirmed their existence in vivo and opened new perspectives on their roles in brain function and development. nih.govxenbase.orgnih.gov

GluN1/GluN3 receptors are activated exclusively by glycine and are distinct from conventional GluN1/GluN2 receptors, which require both glutamate and glycine. frontiersin.orgnih.govbiorxiv.orgemory.edu They exhibit unique properties, including low Ca²⁺ permeability and reduced sensitivity to channel blockers like Mg²⁺. researchgate.netnih.govemory.edu These receptors are believed to mediate an excitatory glycine signal and play crucial biological roles, including the regulation of fear-related memories in cortical and amygdala circuits in adult mice and aversive states in the medial habenula. frontiersin.orgnih.gov

The existence and functional significance of triheteromeric GluN1/GluN2/GluN3 receptors are also subjects of ongoing research. While early studies suggested a major role for GluN3 in such stoichiometries, definitive data have been scarce. google.comnih.govemory.edu These triheteromeric complexes are activated by both glycine and glutamate and exhibit distinct properties compared to classical GluN1/GluN2 receptors. frontiersin.orgnih.govemory.edu Further elucidation of their subunit stoichiometry and physiological functions is crucial for a complete understanding of NMDAR diversity. google.comemory.edu

Translational Research Perspectives for NMDAR-Targeting Therapies Based on this compound Insights

The insights gained from this compound studies on GluN1/GluN3 receptors hold significant translational potential for NMDAR-targeting therapies. Conventional NMDARs (GluN1/GluN2) are implicated in numerous neurological and psychiatric disorders, but their widespread inhibition often leads to undesirable side effects. The unique pharmacology of GluN1/GluN3 receptors, as revealed by this compound, presents an opportunity for developing more selective therapeutic interventions.

By understanding how this compound modulates GluN1/GluN3 activity, researchers can design compounds that specifically target these "atypical" NMDARs, potentially offering treatments with improved specificity and reduced off-target effects. The ability of this compound to "awaken" these receptors in native neuronal tissues suggests that modulating GluN1/GluN3 activity could be a viable therapeutic strategy for conditions where their function is compromised or where their unique signaling properties could be leveraged. For instance, if GluN1/GluN3 receptors are involved in specific pathological processes, selective modulators could offer a novel approach to intervene without broadly affecting GluN1/GluN2-mediated neurotransmission. The ongoing efforts to identify GluN3-selective ligands, informed by the detailed allosteric mechanisms uncovered with this compound, represent a promising direction for future drug development in neuroscience. google.comresearchgate.net

Q & A

Q. What is the pharmacological mechanism of CGP-78608 in modulating NMDA receptor activity?

this compound acts as a competitive antagonist at the glycine-binding site of the GluN1 subunit, selectively blocking desensitization of GluN1/GluN3A receptors while allowing glutamate binding at the GluN3A subunit. This mechanism enables sustained activation of GluN1/3A receptors, making it a critical tool for studying their physiological roles .

Q. How does this compound facilitate the isolation of GluN1/GluN3A receptor responses in neuronal models?

Pre-application of this compound (500 nM) prior to agonist perfusion prevents desensitization of GluN1/3A receptors. This method allows researchers to measure glycine- or glutamate-evoked currents specific to GluN3A-containing receptors, validated using GluN3A-knockout (KO) models to confirm selectivity .

Q. What validation methods confirm this compound’s selectivity for GluN1-containing receptors?

Key controls include:

  • Testing in GluN3A-KO models to eliminate off-target effects.
  • Comparing responses with alternative antagonists (e.g., MDL-29951 or 7-CKA) to confirm subunit specificity.
  • Using mutagenesis to disrupt GluN1 binding pockets, which abolishes this compound’s effects .

Advanced Research Questions

Q. How do binding kinetics and conformational changes differ between this compound and other GluN1 antagonists (e.g., L-689,560)?

Free energy landscape analysis (2D PMFs) reveals distinct binding conformations: this compound stabilizes GluN1’s agonist-binding domain (ABD) at ξ12 = 15.2 Å, while L-689,560 binds at ξ12 = 12.1 Å. These structural differences correlate with divergent glycine potency and efficacy at GluN3 subunits, necessitating molecular dynamics simulations to resolve functional impacts .

Q. How to resolve contradictions in potency data for this compound across heterologous vs. native systems?

Discrepancies arise from variations in receptor subunit composition, auxiliary proteins, or expression levels. Standardize protocols by:

  • Using identical drug application sequences (e.g., pre-application for 30 seconds).
  • Validating EC50 values in isolated ABD assays (e.g., 6.4 nM for GluN1 ABD) and cross-referencing with native tissue data .

Q. What methodological considerations are critical when integrating this compound into studies of NMDA/NO/cGMP signaling?

  • Co-apply this compound with nitric oxide synthase (NOS) inhibitors to isolate pathway-specific effects.
  • Control for indirect modulation by measuring cGMP levels before/after this compound treatment.
  • Use pharmacological isolation (e.g., CNQX for AMPA receptor blockade) to exclude off-target signaling .

Q. How to optimize this compound concentrations in ex vivo brain slice experiments?

  • Use concentrations ≥500 nM to ensure >90% GluN1 occupancy, accounting for tissue diffusion barriers.
  • Pre-apply this compound for ≥2 minutes to achieve equilibrium binding.
  • Fit washout kinetics with single-exponential models (τ ≈ 10–15 seconds) to correct for partial recovery .

Q. What analytical approaches are recommended for interpreting this compound’s concentration-response curves?

  • Fit data using the Hill equation: Irel=1+(a1)1+([C]/EC50)nHI_{\text{rel}} = 1 + \frac{(a - 1)}{1 + ([C]/EC_{50})^{n_H}}, where aa = maximal potentiation and nHn_H = Hill coefficient.
  • Use global fitting for multi-subunit receptors to account for cooperativity between GluN1 and GluN3A .

Q. How to address variability in this compound’s potentiation effects across experimental replicates?

  • Normalize currents to baseline responses in vehicle-treated controls.
  • Include within-experiment replicates (≥3 electrodes per condition) to assess technical variability.
  • Apply ANOVA with post-hoc corrections for multi-group comparisons .

Q. What steps ensure robust quantification of this compound’s allosteric modulation in cryo-EM studies?

  • Use GluN1a-3A chimeric constructs to stabilize receptor conformations.
  • Validate structural models with functional assays (e.g., glycine EC50 shifts).
  • Compare cryo-EM densities with MD simulations to confirm antagonist-induced conformational changes .

Methodological Guidelines

  • Experimental Design : Always pre-apply this compound before agonist perfusion to prevent desensitization. Include GluN3A-KO controls and use concentrations ≥5× Ki (e.g., 500 nM) for full occupancy .
  • Data Interpretation : Account for slow dissociation kinetics (τ ≈ 15 seconds) when analyzing washout effects. Use Clampfit or similar software for exponential fitting .
  • Reporting Standards : Follow APA or journal-specific guidelines for electrophysiological data, including raw current traces, normalized response plots, and statistical parameters (mean ± SEM, n-values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGP-78608
Reactant of Route 2
CGP-78608

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.